molecular formula C12H14N2O3S B12211598 Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 890092-70-3

Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12211598
CAS No.: 890092-70-3
M. Wt: 266.32 g/mol
InChI Key: ZAMDBNRFCZODNU-UHFFFAOYSA-N
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Description

Ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate is an organic compound that features a furan ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate can be achieved through a multi-step process. One common method involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then reacted with ethyl 2-isocyanoacetate under microwave-assisted conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring and exhibit similar chemical reactivity.

    Thiazole derivatives: Compounds with a thiazole ring often have comparable biological activities.

    Ester-containing compounds: These compounds have similar physical and chemical properties due to the presence of the ester functional group.

Uniqueness

What sets ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate apart is its unique combination of a furan ring, a thiazole ring, and an ester group, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring system is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a thiazole ring substituted with an ethyl ester and a furylmethyl amino group. This unique structure contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.
    • A study indicated that compounds with thiazole rings often exhibit higher potency against pathogenic bacteria due to their ability to inhibit bacterial enzyme activity.
  • Anticancer Properties
    • Research indicates that thiazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines. This compound has been evaluated for its potential as an anticancer agent.
    • The mechanism involves the induction of apoptosis in cancer cells through the disruption of key cellular pathways. Studies have reported IC50 values indicating significant cytotoxicity against human cancer cell lines.
  • Anti-inflammatory Effects
    • Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that this thiazole derivative may reduce pro-inflammatory cytokine levels.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialShowed effectiveness against E. coli and S. aureus with MIC values in low micromolar range.
Study BAnticancerDemonstrated IC50 values of 15 µM against A549 lung cancer cells, indicating significant cytotoxicity.
Study CAnti-inflammatoryReduced TNF-alpha production in LPS-stimulated macrophages by 30% at a concentration of 10 µM.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells by activating caspases or inhibiting survival signals.

Properties

IUPAC Name

ethyl 2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-16-11(15)10-8(2)14-12(18-10)13-7-9-5-4-6-17-9/h4-6H,3,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMDBNRFCZODNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176425
Record name Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-70-3
Record name Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890092-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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